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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dibromo-
4-methylpyridine (CAS No. 3430-23-7), a key intermediate in pharmaceutical and chemical
synthesis. Due to the limited availability of public experimental spectra, this guide utilizes high-
quality predicted data to facilitate the structural elucidation and characterization of this
compound. The information is presented in a structured format, including detailed
methodologies for spectral acquisition and in-depth interpretation of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

Property Value

Chemical Name 3,5-Dibromo-4-methylpyridine
Synonyms 3,5-Dibromo-4-picoline

CAS Number 3430-23-7

Molecular Formula CeHsBrz2N

Molecular Weight 250.92 g/mol

Appearance White to off-white crystalline solid
Melting Point 104-107 °C
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Predicted Spectral Data

The following tables summarize the predicted spectral data for 3,5-Dibromo-4-

methylpyridine. These predictions are based on computational algorithms and provide a

reliable estimation for spectral interpretation in the absence of experimental data.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts (CDClsz, 500 MHz)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~8.45 Singlet 2H H-2, H-6

~2.50 Singlet 3H

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts (CDCls, 125 MHz)

Chemical Shift (ppm) Assignment
~150 C-2,C-6
~145 C-4

~125 C-3,C-5

~23 -CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)
] C=N and C=C stretching

1600-1550 Medium o

(pyridine ring)
1450-1400 Medium C-H bend (methyl)
1100-1000 Strong C-Br stretch

C-H out-of-plane bend
900-675 Strong

(aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron lonization)

mlz Relative Intensity Proposed Fragment

[M]* (Molecular ion with

251/249/253 High o
bromine isotopes)
170/172 Medium [M - Br]*
91 Medium [M - 2Br]*
78 Low [CsHaN]* (Loss of Br and CHs)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data
discussed. These protocols are adaptable for 3,5-Dibromo-4-methylpyridine and similar
organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromo-4-methylpyridine in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
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as an internal standard.

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband
probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set the spectral width to approximately 16 ppm.
o Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
o Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to approximately 250 ppm.
o Use a 30-degree pulse width and a relaxation delay of 2-5 seconds.

o Accumulate a sufficient number of scans (typically several hundred to thousands) for
adequate signal-to-noise.

o Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for *H and 77.16
ppm for the residual CDCIs signal in the 3C spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
3,5-Dibromo-4-methylpyridine sample directly onto the ATR crystal. Ensure good contact
between the sample and the crystal by applying pressure with the built-in clamp.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a
diamond or germanium ATR accessory.

Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1.
o Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently
volatile and thermally stable.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
lonization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically
from m/z 40 to 300.

Data Acquisition and Processing: The instrument's software will generate a mass spectrum
displaying the relative abundance of ions at each m/z value.

Spectral Interpretation and Visualization
Structure and NMR Assignments

The chemical structure of 3,5-Dibromo-4-methylpyridine dictates its spectral features. The

symmetrical nature of the molecule simplifies the NMR spectra.

Caption: Molecular structure of 3,5-Dibromo-4-methylpyridine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1300354?utm_src=pdf-body
https://www.benchchem.com/product/b1300354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» 'H NMR: The two protons at positions 2 and 6 are chemically equivalent due to the
molecule's symmetry, resulting in a single signal. The methyl protons at position 4 also
produce a single peak.

e 13C NMR: Similarly, the carbon atoms at positions 2 and 6 are equivalent, as are the carbons
at 3 and 5. The carbon at position 4 and the methyl carbon each give rise to a distinct signal.

Mass Spectrometry Fragmentation Pathway

Electron ionization of 3,5-Dibromo-4-methylpyridine is expected to produce a characteristic
fragmentation pattern. The presence of two bromine isotopes (7°Br and 8Br) in roughly a 1:1
ratio will result in isotopic peak patterns for bromine-containing fragments.

Predicted Mass Spectrometry Fragmentation of 3,5-Dibromo-4-methylpyridine

[CeHsBraNJ*
m/z = 249, 251, 253

)
)

)

Click to download full resolution via product page

Caption: Proposed fragmentation pathway in EI-MS.

The initial fragmentation is likely the loss of a bromine radical, a common pathway for
brominated aromatic compounds. Subsequent loss of the second bromine radical would lead to
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the ion at m/z 91. Further fragmentation could involve the loss of the methyl radical.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of
3,5-Dibromo-4-methylpyridine based on predicted data. The presented NMR, IR, and MS
information, along with standardized experimental protocols, serves as a valuable resource for
researchers in quality control, reaction monitoring, and structural verification. While predicted
data is a powerful tool, experimental verification is always recommended for definitive structural
confirmation.

 To cite this document: BenchChem. [Spectral Data Interpretation of 3,5-Dibromo-4-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13003544#spectral-data-interpretation-for-3-5-
dibromo-4-methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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